An In-depth Technical Guide to Ethyl(prop-2-en-1-yl)amine Hydrochloride
An In-depth Technical Guide to Ethyl(prop-2-en-1-yl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Ethyl(prop-2-en-1-yl)amine hydrochloride (also known as N-ethylallylamine hydrochloride), a versatile amine salt with applications in organic synthesis and as a building block for more complex molecules. This document delves into its fundamental properties, synthesis, spectral characterization, and safety considerations to support its effective use in a research and development setting.
Core Molecular and Physical Properties
Ethyl(prop-2-en-1-yl)amine hydrochloride is the hydrochloride salt of N-ethylallylamine. The presence of both an ethyl and an allyl group on the nitrogen atom makes it a useful intermediate for introducing these functionalities into a target molecule.
Molecular Formula and Weight
The chemical formula for Ethyl(prop-2-en-1-yl)amine hydrochloride is C₅H₁₂ClN, and it has a molecular weight of 121.61 g/mol [1].
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 61278-97-5 | [1] |
| Molecular Formula | C₅H₁₂ClN | [1] |
| Molecular Weight | 121.61 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 180-182 °C | |
| Solubility | Soluble in water | |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Synthesis and Purification
The synthesis of Ethyl(prop-2-en-1-yl)amine hydrochloride typically involves a two-step process: the N-alkylation of a primary amine followed by the formation of the hydrochloride salt. A general, logical workflow for this synthesis is outlined below.
Caption: Figure 1: Synthesis Workflow for Ethyl(prop-2-en-1-yl)amine hydrochloride.
Experimental Protocol: Synthesis of N-Ethylallylamine
This protocol describes a general procedure for the synthesis of the free base, N-ethylallylamine, which is the precursor to the hydrochloride salt.
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
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Reactant Addition: Charge the flask with a solution of ethylamine in a suitable solvent (e.g., ethanol or acetonitrile).
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Alkylation: Add allyl bromide dropwise to the stirred ethylamine solution at room temperature. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
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Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and basify with a suitable base (e.g., sodium hydroxide) to deprotonate the amine.
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Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.
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Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude N-ethylallylamine.
Experimental Protocol: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the crude N-ethylallylamine in a minimal amount of a dry, non-polar organic solvent such as diethyl ether.
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Acidification: Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or gaseous HCl) to the stirred amine solution.
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Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.
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Isolation: Collect the solid precipitate by vacuum filtration.
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Washing and Drying: Wash the collected solid with a small amount of cold, dry diethyl ether to remove any unreacted starting materials or byproducts. Dry the solid under vacuum to obtain the final Ethyl(prop-2-en-1-yl)amine hydrochloride.
Spectroscopic Characterization
The structural confirmation of Ethyl(prop-2-en-1-yl)amine hydrochloride is achieved through various spectroscopic techniques. The expected spectral data are discussed below based on the known chemical shifts and fragmentation patterns of similar molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl and allyl groups.
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Allyl Group:
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A multiplet in the range of 5.7-6.0 ppm corresponding to the vinyl proton (-CH=).
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Two multiplets or doublets of doublets around 5.2-5.4 ppm for the terminal vinyl protons (=CH₂).
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A doublet around 3.2-3.4 ppm for the methylene protons adjacent to the nitrogen (-NCH₂-CH=).
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Ethyl Group:
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A quartet around 2.9-3.1 ppm for the methylene protons adjacent to the nitrogen (-NCH₂-CH₃).
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A triplet around 1.2-1.4 ppm for the methyl protons (-CH₃).
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Amine Proton:
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A broad singlet, the chemical shift of which is dependent on concentration and solvent, for the N-H proton of the ammonium salt.
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¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further structural confirmation.
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Allyl Group:
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A peak around 132-135 ppm for the internal vinyl carbon (-CH=).
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A peak around 118-120 ppm for the terminal vinyl carbon (=CH₂).
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A peak around 50-55 ppm for the methylene carbon attached to the nitrogen (-NCH₂-).
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Ethyl Group:
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A peak around 45-50 ppm for the methylene carbon (-NCH₂-).
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A peak around 11-14 ppm for the methyl carbon (-CH₃).
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FTIR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present.
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N-H Stretching: A broad band in the region of 2400-3000 cm⁻¹ is characteristic of the ammonium salt.
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C-H Stretching: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds and a peak around 3080 cm⁻¹ for the vinyl C-H stretch.
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C=C Stretching: An absorption band around 1640-1650 cm⁻¹ for the carbon-carbon double bond of the allyl group.
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N-H Bending: A peak in the 1500-1600 cm⁻¹ range.
Mass Spectrometry
In a mass spectrum, the molecular ion peak for the free base (C₅H₁₁N) would be observed at m/z 85.15. The fragmentation pattern would likely involve the loss of an ethyl radical (M-29) or an allyl radical (M-41).
Applications in Research and Drug Development
Ethyl(prop-2-en-1-yl)amine and its hydrochloride salt are valuable building blocks in organic synthesis. The presence of a secondary amine allows for further functionalization, while the allyl group can participate in a variety of reactions, including but not limited to:
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Heck Coupling: The vinyl group can be used in palladium-catalyzed cross-coupling reactions.
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Metathesis: The alkene functionality can undergo olefin metathesis to form more complex structures.
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Addition Reactions: The double bond can be subjected to various addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation.
In the context of drug development, N-alkylated allyl-amines are precursors to a variety of pharmacologically active molecules. The amine functionality is a common feature in many drug candidates, and the allyl group provides a handle for further molecular elaboration.
Safety and Handling
Ethyl(prop-2-en-1-yl)amine hydrochloride is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation[1].
Precautionary Measures
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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First Aid:
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Inhalation: Move to fresh air. If not breathing, give artificial respiration.
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Skin Contact: Immediately wash off with plenty of soap and water.
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Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
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Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
